![molecular formula C8H9BO3 B142566 4-Formyl-2-methylphenylboronic acid CAS No. 156428-81-8](/img/structure/B142566.png)
4-Formyl-2-methylphenylboronic acid
Overview
Description
Scientific Research Applications
Sensing Applications
Boronic acids, including “4-Formyl-2-methylphenylboronic acid”, may be used in sensing applications due to their interactions with cis-diols. They can be part of sensor molecules that improve selectivity towards specific analytes .
Structural and Vibrational Analysis
Studies have been conducted on formyl-substituted phenylboronic acids to examine their structural and vibrational modes. “4-Formyl-2-methylphenylboronic acid” could be used in similar research to understand its conformational, vibrational, electronic, and molecular properties .
Asymmetric Synthesis
The compound may be used in asymmetric synthesis processes. For example, it could be a reactant for the preparation of axially-chiral biarylphosphonates, which are synthesized using palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Safety and Hazards
Future Directions
Boronic acids and their derivatives, including 4-Formyl-2-methylphenylboronic acid, are valuable building blocks in organic synthesis. Their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions is well-established . Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.
Mechanism of Action
Target of Action
4-Formyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, which are used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the boron atom in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This process is part of the overall Suzuki-Miyaura reaction mechanism, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway that is affected by 4-Formyl-2-methylphenylboronic acid. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The reaction can be used to synthesize a wide range of organic compounds, including biologically active molecules .
Result of Action
The primary result of the action of 4-Formyl-2-methylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of 4-Formyl-2-methylphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically carried out in an aqueous environment, and the reaction conditions can be adjusted to optimize the yield of the desired product . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
properties
IUPAC Name |
(4-formyl-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHODDYPZMCLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438832 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methylphenylboronic acid | |
CAS RN |
156428-81-8 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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